{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid
Brand Name: Vulcanchem
CAS No.: 1375069-31-0
VCID: VC2852417
InChI: InChI=1S/C17H16FNO3/c1-2-19-17(22)14-7-6-13(10-15(14)18)12-5-3-4-11(8-12)9-16(20)21/h3-8,10H,2,9H2,1H3,(H,19,22)(H,20,21)
SMILES: CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)O)F
Molecular Formula: C17H16FNO3
Molecular Weight: 301.31 g/mol

{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid

CAS No.: 1375069-31-0

Cat. No.: VC2852417

Molecular Formula: C17H16FNO3

Molecular Weight: 301.31 g/mol

* For research use only. Not for human or veterinary use.

{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid - 1375069-31-0

Specification

CAS No. 1375069-31-0
Molecular Formula C17H16FNO3
Molecular Weight 301.31 g/mol
IUPAC Name 2-[3-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl]acetic acid
Standard InChI InChI=1S/C17H16FNO3/c1-2-19-17(22)14-7-6-13(10-15(14)18)12-5-3-4-11(8-12)9-16(20)21/h3-8,10H,2,9H2,1H3,(H,19,22)(H,20,21)
Standard InChI Key YKGMKTLRMXMEOM-UHFFFAOYSA-N
SMILES CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)O)F
Canonical SMILES CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)O)F

Introduction

Chemical Properties and Identification

{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid is characterized by a specific set of chemical identifiers and properties that distinguish it from other similar compounds. The compound is classified as an aromatic carboxylic acid with a fluorine substitution and an ethylcarbamoyl group, giving it unique reactivity and potential interactions with biological systems.

Chemical Identifiers

The compound is uniquely identified through several standardized systems used in chemical research and database cataloging. These identifiers ensure precision when referencing this specific molecular structure in scientific literature and chemical databases.

ParameterValue
CAS Number1375069-31-0
Molecular FormulaC17H16FNO3
Molecular Weight301.31 g/mol
IUPAC Name2-[3-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl]acetic acid
Standard InChIInChI=1S/C17H16FNO3/c1-2-19-17(22)14-7-6-13(10-15(14)18)12-5-3-4-11(8-12)9-16(20)21/h3-8,10H,2,9H2,1H3,(H,19,22)(H,20,21)
Standard InChIKeyYKGMKTLRMXMEOM-UHFFFAOYSA-N
SMILESCCNC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)O)F

These chemical identifiers provide essential reference points for researchers working with this compound, ensuring accurate identification across different research contexts and databases.

Physical and Chemical Properties

The physical and chemical properties of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid are largely determined by its functional groups, which include an acetic acid moiety, a fluorinated phenyl ring, and an ethylcarbamoyl substituent. These functional groups contribute to the compound's solubility, reactivity, and potential interactions with biological targets.

The compound contains several key functional groups that influence its chemical behavior:

  • Carboxylic acid group (-COOH): Contributes to acidity and potential for salt formation

  • Amide group (ethylcarbamoyl): Provides hydrogen bonding capability

  • Fluorine substitution: Enhances metabolic stability and modifies electronic properties

  • Biphenyl structure: Contributes to specific spatial arrangement and potential receptor interactions

Structural Characteristics and Significance

The molecular structure of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid features several key elements that contribute to its chemical behavior and potential biological activities.

Key Structural Features

The compound's distinctive structure incorporates an ethylcarbamoyl group attached to a fluorinated phenyl ring, creating a unique electronic environment that may influence its interactions with biological targets. The meta-position attachment of the phenylacetic acid group to the fluorophenyl ring represents a specific spatial arrangement that distinguishes this compound from its structural isomers.

Structural Isomerism and Related Compounds

An important structural variant of this compound is 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid (CAS: 1334500-11-6), which differs in the attachment position of the phenylacetic acid group (para- instead of meta-position). This structural isomerism highlights the precision required in chemical identification and suggests potential differences in biological activity between these closely related compounds.

CompoundCAS NumberKey Structural Difference
{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid1375069-31-0Meta-position attachment (3-position)
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid1334500-11-6Para-position attachment (4-position)

This structural comparison emphasizes the importance of precise positioning in defining a compound's chemical identity and potential biological properties.

Biological Activities and Mechanisms

The unique structural features of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid suggest potential biological activities that may be of interest in pharmaceutical research and development.

Structure-Activity Relationships

The specific structural configuration of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid, particularly the meta-position attachment of the phenylacetic acid group, may result in distinct biological activities compared to its structural isomers. This structure-activity relationship highlights the importance of precise molecular arrangement in determining biological function.

Future Research Directions

Research on {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid presents several promising avenues for future investigation, building on the compound's unique structural features and potential biological activities.

Expanding Synthetic Methodology

Development of efficient and selective synthetic routes to {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid would facilitate further research on this compound and related derivatives. Such methodologies might include:

  • Regioselective coupling strategies

  • One-pot synthesis approaches

  • Green chemistry methods to improve sustainability

Biological Activity Profiling

Comprehensive screening of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid against various biological targets would provide valuable insights into its potential therapeutic applications. Such screening might include:

  • Enzyme inhibition assays

  • Receptor binding studies

  • Cell-based functional assays

  • In vivo models of disease

Comparative Studies with Structural Isomers

Direct comparison of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid with its structural isomer, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid, could yield valuable insights into the importance of substitution patterns for biological activity. Such studies would contribute to our understanding of structure-activity relationships in this class of compounds.

Comparison with Related Compounds

Understanding how {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid relates to other similar compounds provides context for its potential applications and properties.

Structural Analogues

Several compounds share structural similarities with {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid, each with potentially different biological properties based on their specific structural features.

CompoundKey Structural DifferencePotential Impact on Activity
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acidPara- vs. meta-position attachmentDifferent spatial orientation affecting receptor interactions
Phenylacetic acid derivatives lacking fluorineAbsence of fluorine substituentPotentially reduced metabolic stability and altered electronic properties
Phenylacetic acid derivatives lacking ethylcarbamoyl groupAbsence of hydrogen bond donor/acceptorReduced potential for specific receptor interactions

This comparative analysis highlights the unique combination of features in {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid that may contribute to its specific biological profile.

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